molecular formula C52H56N2O2 B14649817 3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one CAS No. 50293-10-2

3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14649817
CAS No.: 50293-10-2
M. Wt: 741.0 g/mol
InChI Key: FLMKPEOZXWVQGN-UHFFFAOYSA-N
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Description

“3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that features a benzofuran core substituted with indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Indole Substitution: The indole groups can be introduced via electrophilic substitution reactions.

    Phenyl and Octyl Group Addition: These groups can be added through Friedel-Crafts alkylation and acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a fluorescent probe.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(1-alkyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different alkyl groups.

    3,3-Bis(1-aryl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different aryl groups.

Uniqueness

The uniqueness of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” lies in its specific substitution pattern, which can impart unique electronic, photophysical, or biological properties compared to its analogs.

Properties

CAS No.

50293-10-2

Molecular Formula

C52H56N2O2

Molecular Weight

741.0 g/mol

IUPAC Name

3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one

InChI

InChI=1S/C52H56N2O2/c1-3-5-7-9-11-25-37-53-45-35-23-20-32-42(45)47(49(53)39-27-15-13-16-28-39)52(44-34-22-19-31-41(44)51(55)56-52)48-43-33-21-24-36-46(43)54(38-26-12-10-8-6-4-2)50(48)40-29-17-14-18-30-40/h13-24,27-36H,3-12,25-26,37-38H2,1-2H3

InChI Key

FLMKPEOZXWVQGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=CC=CC=C5C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8

Origin of Product

United States

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